2-((6-Amino-9h-purin-8-yl)thio)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid typically involves the reaction of a purine derivative with a thiol-containing compound under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-9h-purin-8-yl)thio)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or disulfides . Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .
Scientific Research Applications
2-((6-Amino-9h-purin-8-yl)thio)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes involved in purine metabolism, such as adenylate kinase or guanylate kinase . These interactions can influence various biochemical processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
2-((6-Amino-9h-purin-8-yl)thio)propanoic acid is unique due to its specific structure, which includes a thiol group attached to the purine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWQVAHCSWZSHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.